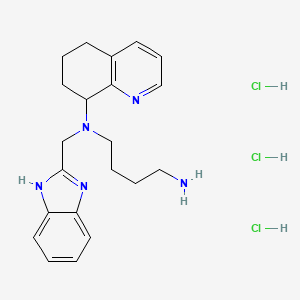

AMD-070 hydrochloride(Mavorixafor)

Description

Contextualizing CXCR4 Antagonism within Biological Systems

The CXCR4 receptor and its ligand, CXCL12, form a critical signaling axis involved in a wide array of physiological and pathological processes. nih.gov This axis plays a fundamental role in the trafficking and homing of various cell types, including immune cells and hematopoietic stem cells. ontosight.ai The constitutive expression of CXCR4 and CXCL12 in numerous tissues underscores their importance in maintaining homeostasis. nih.gov In fact, the CXCR4/CXCL12 pathway is so vital that its genetic deletion is lethal during embryonic development in mice. life-science-alliance.org

CXCR4 is prominently expressed on naive T cells and is integral to the proper functioning of the immune system. nih.gov Beyond its homeostatic roles, the CXCR4/CXCL12 axis is implicated in several diseases. life-science-alliance.org It has been identified as a co-receptor for HIV entry into T cells, making it a therapeutic target for antiviral strategies. wikipedia.orglife-science-alliance.org Furthermore, this signaling pathway is critically involved in cancer progression. wikipedia.orgnih.gov Activation of CXCR4 can promote cell movement, a key factor in the metastatic spread of tumors. wikipedia.org The interaction between cancer cells and their microenvironment, which is often mediated by chemokine receptors like CXCR4, is essential for tumor growth and metastasis. researchgate.net

Given the diverse roles of the CXCR4/CXCL12 axis, its antagonism presents a promising therapeutic strategy for a range of conditions. By blocking this pathway, researchers aim to modulate immune responses, inhibit cancer metastasis, and prevent viral entry. ontosight.aiwikipedia.orgnih.gov The development of specific antagonists like Mavorixafor (B1662892) allows for the targeted investigation and potential therapeutic intervention in these complex biological systems. ontosight.ai

Historical Perspective of Chemokine Receptor Antagonists in Preclinical Development

The development of chemokine receptor antagonists has been a significant area of research for several decades, driven by the therapeutic potential of modulating chemokine-mediated cell trafficking in various diseases, including inflammatory disorders, cancer, and HIV infection. nih.govfrontiersin.orgnih.gov The journey to develop effective and safe chemokine receptor antagonists has been met with both successes and challenges. nih.govfrontiersin.org

Early efforts in the field focused on identifying and validating chemokine receptors as viable drug targets. jwatch.org The discovery that certain chemokine receptors, namely CCR5 and CXCR4, act as co-receptors for HIV entry into host cells provided a major impetus for the development of antagonists. nih.govjwatch.org This led to the screening and synthesis of numerous compounds aimed at blocking these receptors.

One of the first notable CXCR4 antagonists to be extensively studied was AMD3100 (Plerixafor). life-science-alliance.org Initially investigated as an anti-HIV agent, its development for this indication was halted due to toxicity concerns and limited efficacy in early clinical trials. nih.govlife-science-alliance.org However, the potent ability of AMD3100 to mobilize hematopoietic stem cells from the bone marrow to the peripheral blood led to its eventual approval for this purpose. wikipedia.orglife-science-alliance.org The preclinical and clinical journey of AMD3100 provided valuable insights into the therapeutic potential and challenges associated with CXCR4 antagonism.

The development of subsequent generations of chemokine receptor antagonists has aimed to improve upon the characteristics of earlier compounds, focusing on enhanced oral bioavailability, selectivity, and improved safety profiles. nih.govnih.gov Mavorixafor (AMD-070) emerged from these efforts as a non-cyclam, orally available CXCR4 antagonist. newdrugapprovals.orgnih.gov Preclinical studies demonstrated its potent and selective inhibition of CXCR4. medchemexpress.commedchemexpress.com For instance, research showed that Mavorixafor significantly suppressed the migration and invasion of cancer cells in vitro and reduced metastatic lung nodules in mouse models. medchemexpress.commedchemexpress.comnewdrugapprovals.org

Despite promising preclinical data for many chemokine receptor antagonists, their translation into clinical success has been challenging, often due to issues of low efficacy or toxicity in human trials. frontiersin.orgnih.gov Phenomena such as antagonist tolerance, where the efficacy of a drug diminishes with repeated administration, have been identified as potential hurdles. frontiersin.orgnih.gov Nevertheless, the continued research and development in this area, exemplified by molecules like Mavorixafor, underscore the significant therapeutic promise of targeting chemokine receptors.

Detailed Research Findings

Extensive preclinical research has characterized the activity of Mavorixafor. The following table summarizes key in vitro findings for this compound.

| Assay Type | Target | Cell Line/System | IC50 Value | Reference |

| Radioligand Binding | CXCR4 | - | 13 nM | medchemexpress.commedchemexpress.com |

| HIV-1 Replication | T-tropic HIV-1 (NL4.3) | MT-4 cells | 1 nM | medchemexpress.commedchemexpress.com |

| HIV-1 Replication | T-tropic HIV-1 (NL4.3) | PBMCs | 9 nM | medchemexpress.commedchemexpress.com |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The following table highlights some of the preclinical CXCR4 antagonists that have been subjects of academic research, providing a comparative perspective on the development in this field.

| Compound Name | Compound Type | Key Research Findings | Reference |

| AMD3100 (Plerixafor) | Bicyclam molecule | Potent hematopoietic stem cell mobilizer; early anti-HIV candidate. | life-science-alliance.org |

| BL-8040 (Motixafortide) | Synthetic cyclic peptide | Investigated in leukemia and pancreatic cancer; enhances anti-tumor immune response in mouse models. | wikipedia.org |

| IT1t | Small molecule | Co-crystal structure with CXCR4 has been determined. | nih.gov |

| CVX15 | 16-residue cyclic peptide | Co-crystal structure with CXCR4 has been determined. | nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C21H30Cl3N5 |

|---|---|

Molecular Weight |

458.9 g/mol |

IUPAC Name |

N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;trihydrochloride |

InChI |

InChI=1S/C21H27N5.3ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;;;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);3*1H |

InChI Key |

FTHQTOSCZZCGHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl |

Origin of Product |

United States |

Discovery and Early Preclinical Development of Amd 070 Hydrochloride

Identification of AMD-070 as a CXCR4 Antagonist Lead Compound

The discovery of AMD-070 hydrochloride (Mavorixafor) emerged from a strategic redesign of earlier azamacrocyclic CXCR4 chemokine receptor antagonists. researchgate.netnih.gov The primary goal of this research was to develop novel, small-molecule compounds that were orally bioavailable while retaining potent anti-HIV-1 activity, specifically against T-tropic (X4) strains which utilize the CXCR4 receptor for viral entry. researchgate.netnih.gov

Through a process of lead optimization, researchers established a structure-activity relationship (SAR) based on the inhibition of X4 HIV-1 NL4.3 replication in MT-4 cells. nih.gov This systematic approach led to the identification of (S)-N'-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine, designated as AMD-070, as a potent and selective antagonist of the CXCR4 receptor. researchgate.netnih.gov AMD-070 was initially developed as an orally bioavailable antagonist of CXCR4 with the capability to suppress the replication of X4 (T-tropic) HIV-1. spandidos-publications.com This compound represented a significant step forward as it was among the first small-molecule, orally bioavailable CXCR4 antagonists developed for therapeutic purposes. nih.gov

Initial Preclinical Characterization of CXCR4 Antagonistic Activity

Following its identification, AMD-070 underwent initial preclinical characterization to determine its antagonistic activity at the CXCR4 receptor and its selectivity over other related chemokine receptors.

In vitro Binding Affinity Studies

In vitro studies were crucial in quantifying the binding affinity of AMD-070 to the CXCR4 receptor. In a CXCR4 125I-SDF inhibition binding assay, AMD-070 demonstrated a potent inhibitory concentration (IC₅₀) value of 13 nM. researchgate.netnih.govmedchemexpress.com The mechanism of this antagonism has been characterized as allosteric, involving the formation of a hydrogen bond between the benzimidazole (B57391) group of AMD-070 and the Tyr45 residue of the CXCR4 receptor. spandidos-publications.com

Further studies confirmed its functional antagonism by assessing its ability to inhibit the replication of the T-tropic HIV-1 NL4.3 strain. These assays revealed IC₅₀ values of 1 to 2 nM in MT-4 cells and 9 to 26 nM in peripheral blood mononuclear cells (PBMCs). nih.govmedchemexpress.commedchemexpress.commedchemexpress.com

Table 1: In Vitro Antagonistic Activity of AMD-070 (Mavorixafor)

| Assay Type | Cell Line/System | IC₅₀ Value |

|---|---|---|

| CXCR4 125I-SDF Inhibition Binding Assay | - | 13 nM researchgate.netnih.govmedchemexpress.com |

| T-tropic HIV-1 (NL4.3) Replication Inhibition | MT-4 cells | 1-2 nM nih.govmedchemexpress.commedchemexpress.commedchemexpress.com |

Selective Inhibition Profile against Other Chemokine Receptors

A key aspect of the early preclinical characterization of AMD-070 was to determine its selectivity for the CXCR4 receptor. Studies demonstrated that AMD-070 is highly specific for CXCR4 and does not exhibit inhibitory effects on a panel of other chemokine receptors. newdrugapprovals.org Specifically, AMD-070 showed no significant activity against CCR1, CCR2b, CCR4, CCR5, CXCR1, and CXCR2. medchemexpress.commedchemexpress.com This high degree of selectivity is a critical attribute, minimizing the potential for off-target effects.

Table 2: Selectivity Profile of AMD-070 (Mavorixafor) Against Other Chemokine Receptors

| Chemokine Receptor | Activity |

|---|---|

| CCR1 | No effect medchemexpress.commedchemexpress.com |

| CCR2b | No effect medchemexpress.commedchemexpress.com |

| CCR4 | No effect medchemexpress.commedchemexpress.com |

| CCR5 | No effect medchemexpress.commedchemexpress.com |

| CXCR1 | No effect medchemexpress.commedchemexpress.com |

Molecular and Cellular Mechanisms of Action of Amd 070 Hydrochloride

Allosteric Inhibition of CXCR4

Mavorixafor (B1662892) acts as a selective, orally available allosteric antagonist of the CXCR4 receptor. spandidos-publications.comnih.gov This means it binds to a site on the receptor different from the binding site of the natural ligand, CXCL12, but in doing so, it changes the receptor's conformation and prevents CXCL12 from binding and activating it. spandidos-publications.comresearchgate.net

Disruption of SDF-1α (CXCL12) Binding to CXCR4

The primary mechanism of Mavorixafor is its ability to block the binding of CXCL12 to the CXCR4 receptor. patsnap.comdrugbank.com The CXCR4/CXCL12 signaling axis is crucial for various physiological processes, including the trafficking and homing of hematopoietic stem cells and leukocytes. patsnap.compatsnap.comtandfonline.com In some diseases, such as WHIM syndrome, this signaling is overactive, leading to the retention of white blood cells in the bone marrow. patsnap.comdrugbank.com By disrupting the interaction between CXCR4 and CXCL12, Mavorixafor inhibits the downstream signaling pathways that are normally activated upon receptor stimulation. patsnap.comtandfonline.com This blockade has been shown to be effective in both wild-type and mutated CXCR4 variants associated with WHIM syndrome. drugbank.com In vitro studies have demonstrated that Mavorixafor can inhibit the binding of radiolabeled SDF-1α to CXCR4 with a 50% inhibitory concentration (IC50) of 13 nM. medchemexpress.comnih.gov

Identification of Specific Residue Interactions within the CXCR4 Receptor (e.g., Tyr45)

The specific interaction that allows Mavorixafor to antagonize CXCR4 involves the formation of a hydrogen bond between the benzimidazole (B57391) group of Mavorixafor and the Tyr45 residue within the CXCR4 receptor. spandidos-publications.comimmune-system-research.com This interaction is a key determinant of its allosteric inhibitory activity. spandidos-publications.comresearchgate.net While other residues are also involved in the binding of Mavorixafor, the interaction with Tyr45 is a critical anchor point. spandidos-publications.com

Modulation of Downstream Intracellular Signaling Pathways

Activation of the CXCR4 receptor by its ligand, CXCL12, triggers a cascade of intracellular signaling events. drugbank.com Mavorixafor's blockade of this initial interaction leads to the modulation of these downstream pathways.

Inhibition of MAPK Signaling Pathways (e.g., ERK1/2, JNK)

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) pathways, are among the downstream targets of CXCR4 activation. nih.gov Research has shown that Mavorixafor effectively inhibits the CXCL12-dependent activation of ERK and AKT (also known as Protein Kinase B). nih.govresearchgate.net This inhibition occurs in cells expressing both wild-type and WHIM variant CXCR4, preventing the hyperactivation of these pathways that is characteristic of the syndrome. nih.gov

Inhibition of Calcium Mobilization

Another important consequence of CXCR4 activation is the mobilization of intracellular calcium ([Ca2+]i). drugbank.comnih.gov Mavorixafor has been shown to inhibit this CXCL12-induced calcium flux. researchgate.netnih.gov In studies using T-cell lines that endogenously express CXCR4, Mavorixafor demonstrated a potent inhibitory effect on SDF-1-mediated calcium flux, with an IC50 value of 9.0 ± 2.0 nM. researchgate.net This action further underscores its role as a comprehensive antagonist of CXCR4-mediated signaling.

Interactive Data Table: Inhibitory Concentrations (IC50) of Mavorixafor

| Target/Process | Cell Line | IC50 (nM) |

| CXCR4 125I-SDF Binding | MT-4 | 13 |

| T-tropic HIV-1 (NL4.3) Replication | MT-4 | 1-2 |

| T-tropic HIV-1 (NL4.3) Replication | PBMCs | 9-26 |

| SDF-1 Mediated Calcium Flux | CCRF-CEM | 9.0 ± 2.0 |

| SDF-1α Stimulated Chemotaxis | CCRF-CEM | 19.0 ± 4.0 |

Regulation of STAT3 Pathway Activity via CXCR4 Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that, upon activation, promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis. In several types of cancer, the CXCL12/CXCR4 axis has been shown to be a key upstream activator of the STAT3 pathway.

While direct studies detailing the specific effects of AMD-070 on STAT3 phosphorylation are not extensively available, the mechanism can be inferred from its action as a CXCR4 antagonist. Research in breast cancer has demonstrated that the binding of CXCL12 to CXCR4 can trigger the phosphorylation and subsequent activation of STAT3. This activation is often mediated by the Janus kinase (JAK) family of tyrosine kinases. Therefore, by blocking the initial ligand-receptor interaction, AMD-070 is anticipated to inhibit the downstream phosphorylation and activation of STAT3. This disruption would, in turn, downregulate the expression of STAT3 target genes that are crucial for tumor progression. The co-expression of CXCR4 and phosphorylated STAT3 (p-STAT3) has been correlated with more advanced tumor stages and lymph node metastasis in non-small cell lung cancer, highlighting the clinical relevance of this pathway. nih.gov

Cellular Process Modulation in Preclinical Models

In preclinical studies, AMD-070 has demonstrated significant effects on several cellular processes that are fundamental to cancer metastasis and tumor growth.

Inhibition of Cell Migration (e.g., Matrigel Invasion Assays)

The migration of cancer cells is a critical step in the metastatic cascade. The CXCL12/CXCR4 axis is a well-established driver of chemotaxis, guiding cancer cells to distant sites. AMD-070 has been shown to effectively inhibit this process.

In studies involving oral cancer cells (B88-SDF-1), which have high levels of both SDF-1 and CXCR4, AMD-070 significantly impaired cell migration in wound healing assays. spandidos-publications.comnih.gov Furthermore, in Transwell migration assays, AMD-070 demonstrated a significant reduction in the migration of these cells. spandidos-publications.com Similarly, in pancreatic cancer cell lines, the enhanced invasion stimulated by CXCL12 was effectively suppressed by AMD070. nih.gov

Matrigel invasion assays, which mimic the extracellular matrix that cancer cells must degrade and move through, have provided further evidence of AMD-070's anti-invasive properties. In B88-SDF-1 oral cancer cells, treatment with AMD-070 resulted in a significant inhibition of invasion through Matrigel. spandidos-publications.comnih.gov This indicates that AMD-070 not only hinders cell motility but also the ability of cancer cells to penetrate tissue barriers.

| Cell Line | Assay Type | Treatment | Observed Effect | Reference |

| B88-SDF-1 (Oral Cancer) | Wound Healing Assay | AMD070 | Significantly impaired cell motility | spandidos-publications.comnih.gov |

| B88-SDF-1 (Oral Cancer) | Transwell Migration Assay | AMD070 (6.6 µM) | Significantly inhibited cell migration | spandidos-publications.com |

| B88-SDF-1 (Oral Cancer) | Matrigel Invasion Assay | AMD070 (6.6 µM) | Significantly inhibited cell invasion | spandidos-publications.comnih.gov |

| Pancreatic Cancer Cells | Invasion Assay | AMD070 | Suppressed CXCL12-enhanced invasion | nih.gov |

Suppression of Anchorage-Dependent Cell Growth

Anchorage-independent growth is a hallmark of transformed cells, allowing them to proliferate without attachment to a solid substrate, a crucial property for metastatic colonization.

Preclinical studies have shown that while AMD-070 did not affect the anchorage-dependent growth of B88-SDF-1 oral cancer cells, it significantly suppressed their anchorage-independent growth. spandidos-publications.comnih.gov This suggests that AMD-070 may not be directly cytotoxic to attached tumor cells but can effectively hinder their ability to grow and form colonies in an unattached state, a key process in the formation of secondary tumors.

| Cell Line | Assay Type | Treatment | Observed Effect | Reference |

| B88-SDF-1 (Oral Cancer) | Anchorage-Independent Growth Assay | AMD070 | Significantly suppressed growth | spandidos-publications.comnih.gov |

| B88-SDF-1 (Oral Cancer) | Anchorage-Dependent Growth Assay | AMD070 | No effect | spandidos-publications.comnih.gov |

Induction or Enhancement of Apoptosis in Specific Cell Lines

Based on the available preclinical data, there is currently limited direct evidence to suggest that AMD-070 hydrochloride induces or enhances apoptosis in cancer cell lines. The primary mechanism of action observed in the reviewed studies is the inhibition of cell migration and invasion through the blockade of the CXCR4/CXCL12 signaling axis. While STAT3, a downstream target of this pathway, is known to regulate apoptosis, direct studies linking AMD-070 to the induction of programmed cell death are not prominently featured in the provided research.

Preclinical Pharmacological Investigations of Amd 070 Hydrochloride

In Vitro Pharmacological Profiling

The initial characterization of mavorixafor (B1662892) involved a series of in vitro assays to determine its potency, selectivity, and functional activity as a CXCR4 antagonist.

The potency of mavorixafor has been quantified through various binding and antiviral assays. In competitive radioligand binding assays, mavorixafor demonstrated a high affinity for the CXCR4 receptor. It effectively inhibited the binding of ¹²⁵I-labeled SDF-1 to CXCR4 with a half-maximal inhibitory concentration (IC50) value of approximately 12.5 to 13 nM. nih.govtandfonline.commedchemexpress.commedchemexpress.com

The compound was also evaluated for its ability to inhibit the replication of T-tropic (X4) HIV-1, which utilizes the CXCR4 receptor to enter host cells. In these antiviral assays, mavorixafor showed potent activity, inhibiting the NL4.3 strain of HIV-1 in MT-4 cells and peripheral blood mononuclear cells (PBMCs). The IC50 values varied slightly depending on the cell type, recorded as low as 1-2 nM in MT-4 cells and 9-26 nM in PBMCs. nih.govmedchemexpress.commedchemexpress.com A key aspect of mavorixafor's profile is its high selectivity for CXCR4, with studies showing no significant inhibitory effect on other chemokine receptors such as CCR1, CCR2b, CCR4, CCR5, CXCR1, and CXCR2. medchemexpress.commedchemexpress.com

| Assay Type | Cell Line/System | Target | IC50 Value |

| Radioligand Binding Assay | CXCR4-expressing cells | ¹²⁵I-SDF-1 Binding | 13 nM nih.govmedchemexpress.commedchemexpress.com |

| Ligand Binding Blockade | In vitro system | CXCR4-CXCL12 Binding | 12.5 nM tandfonline.comnih.govresearchgate.net |

| Antiviral Assay | MT-4 cells | T-tropic HIV-1 (NL4.3) | 1-2 nM nih.govmedchemexpress.commedchemexpress.com |

| Antiviral Assay | PBMCs | T-tropic HIV-1 (NL4.3) | 9-26 nM nih.govmedchemexpress.commedchemexpress.com |

IC50: Half-maximal inhibitory concentration; nM: nanomolar; PBMCs: Peripheral Blood Mononuclear Cells; SDF-1: Stromal cell-derived factor-1.

Functional assays have confirmed that mavorixafor acts as an allosteric antagonist of the CXCR4 receptor. nih.govresearchgate.net This means it binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation. researchgate.net The mechanism is understood to involve the formation of a hydrogen bond between the benzimidazole (B57391) moiety of mavorixafor and the Tyr45 residue of the CXCR4 receptor. immune-system-research.comresearchgate.net

Mavorixafor effectively blocks the downstream signaling pathways initiated by the binding of CXCL12 to CXCR4. It has been shown to inhibit CXCL12-induced calcium mobilization in CCRF-CEM T-cells with an IC50 of 9.0 nM. researchgate.netnih.gov Furthermore, it blocks the activation of the CXCR4 receptor as measured by GTP binding assays and inhibits CXCL12-stimulated chemotaxis, a crucial function for cell migration. researchgate.net In cells expressing both wild-type and WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome-associated mutant CXCR4, mavorixafor was shown to inhibit CXCL12-dependent activation of key signaling proteins like ERK and AKT. nih.gov Studies using B88-SDF-1 cells also demonstrated that mavorixafor could significantly impede SDF-1/CXCR4-driven cell migration and invasion. immune-system-research.com

| Functional Assay | Cell Line | Measured Effect | IC50 Value |

| Calcium Flux | CCRF-CEM T-cells | Inhibition of SDF-1 mediated Ca²⁺ flux | 9.0 ± 2.0 nM researchgate.net |

| GTP Binding Assay (Eu-GTP) | CCRF-CEM T-cells | Inhibition of SDF-1α mediated receptor activation | 39.8 ± 2.5 nM researchgate.net |

| GTP Binding Assay (³⁵S-GTPγS) | CCRF-CEM T-cells | Inhibition of SDF-1α mediated receptor activation | 19.0 ± 4.1 nM researchgate.net |

| Chemotaxis Assay | CCRF-CEM T-cells | Inhibition of SDF-1α stimulated chemotaxis | 19.0 ± 4.0 nM researchgate.net |

GTP: Guanosine triphosphate; SDF-1: Stromal cell-derived factor-1; Ca²⁺: Calcium ion.

In Vivo Pharmacodynamic Markers in Animal Models

The in vitro findings were further investigated through in vivo studies in animal models to understand the pharmacodynamic effects of mavorixafor, particularly its impact on immune cell populations.

A predictable pharmacodynamic effect of CXCR4 antagonism is the induction of a transient increase in the number of circulating white blood cells (leukocytes), known as leukocytosis. This occurs because blocking the CXCR4/CXCL12 axis disrupts the retention of leukocytes, particularly neutrophils, in the bone marrow, causing them to mobilize into the peripheral blood. This response has been utilized as a surrogate marker for confirming the in vivo activity of CXCR4 inhibitors. nih.govnih.gov

In early studies with healthy human volunteers, oral administration of AMD-070 induced a dose-dependent elevation in white blood cell counts, demonstrating a maximum of a twofold increase over baseline levels. nih.govnih.gov This finding confirmed that the doses used were sufficient to achieve CXCR4 blockade in vivo. nih.gov Similarly, in a mouse model of WHIM syndrome, which is characterized by profound peripheral blood leukopenia, treatment with a CXCR4 antagonist corrected the low leukocyte counts. frontiersin.org

Mavorixafor is designed to correct the impaired trafficking of white blood cells from the bone marrow, which is the underlying cause of WHIM syndrome. firstwordpharma.comx4pharma.com By antagonizing the overactive CXCR4 signaling in this condition, mavorixafor promotes the mobilization of mature neutrophils, lymphocytes, and monocytes from the bone marrow into the bloodstream. tandfonline.comfirstwordpharma.com

Preclinical studies in a mouse model of WHIM syndrome (Cxcr4+/1013 mice) have provided direct evidence of mavorixafor's mechanism. In these mice, which exhibit leukocyte retention in the bone marrow similar to human patients, administration of a CXCR4 antagonist led to the mobilization of functional neutrophils into the peripheral blood without disrupting their development (granulopoiesis) in the bone marrow. frontiersin.org

The antagonist also had significant effects on the lymphocyte population. The treatment corrected the peripheral T-cell lymphopenia observed in the WHIM mouse model. frontiersin.org Specifically, it normalized aberrant T-cell counts in the spleen, corrected the reduced numbers of circulating CD8+ T-cells, and restored the normal CD4/CD8 T-cell ratio in the blood. frontiersin.org These preclinical findings demonstrate that CXCR4 antagonism by compounds like mavorixafor directly addresses the retention of both neutrophils and lymphocytes in the bone marrow, leading to their increased presence in the peripheral circulation. tandfonline.comfrontiersin.org

Immune Cell Mobilization and Trafficking Studies

Modulation of the Tumor Microenvironment and Immune Cell Infiltration

Preclinical research has extensively investigated the role of AMD-070 hydrochloride (Mavorixafor) in altering the tumor microenvironment (TME). As a potent and selective antagonist of the CXCR4 receptor, Mavorixafor disrupts the signaling axis of CXCR4 and its ligand, CXCL12 (also known as SDF-1). nih.govspandidos-publications.commedchemexpress.com This axis is critically involved in tumor progression, metastasis, and the establishment of an immunosuppressive TME by controlling the trafficking and localization of both tumor cells and immune cells. spandidos-publications.comnih.govnih.gov

Detailed Research Findings

Inhibition of Cancer Cell Migration and Metastasis

The CXCL12/CXCR4 pathway is a key driver of metastasis, guiding cancer cells expressing CXCR4 to organs that secrete high levels of CXCL12, such as the lungs, liver, and bone marrow. spandidos-publications.com Preclinical studies have demonstrated that Mavorixafor can effectively inhibit this process across different cancer models.

In studies using oral cancer cell lines (B88-SDF-1), which have high expression levels of both SDF-1 and CXCR4, Mavorixafor significantly suppressed cell migration and invasion through Matrigel. medchemexpress.comspandidos-publications.com While it did not affect anchorage-dependent growth, it markedly inhibited anchorage-independent growth, a hallmark of malignant potential. nih.govspandidos-publications.com In vivo experiments confirmed these findings, showing that oral administration of Mavorixafor significantly reduced the formation of lung metastases in nude mice injected with these cells. nih.govspandidos-publications.commedchemexpress.com

Similarly, in models of pancreatic cancer, particularly radiation-resistant cells which exhibit higher CXCR4 expression, Mavorixafor was shown to suppress CXCL12-enhanced cell invasion. nih.gov Furthermore, when combined with irradiation, Mavorixafor suppressed the ability of these aggressive, radiation-resistant cells to form colonies. nih.gov

| Cancer Model | Assay | Key Finding with Mavorixafor (AMD-070) | Citation |

|---|---|---|---|

| Oral Cancer (B88-SDF-1 cells) | Anchorage-Independent Growth | Significantly suppressed. | nih.govspandidos-publications.com |

| Oral Cancer (B88-SDF-1 cells) | Cell Migration & Invasion | Significantly inhibited. | medchemexpress.comspandidos-publications.com |

| Oral Cancer (in vivo mouse model) | Lung Metastasis | Significantly inhibited with oral administration. | nih.govspandidos-publications.commedchemexpress.com |

| Radiation-Resistant Pancreatic Cancer Cells | Cell Invasion | Suppressed CXCL12-enhanced invasion. | nih.gov |

| Radiation-Resistant Pancreatic Cancer Cells | Colony Formation (with irradiation) | Suppressed colonization of irradiated cells. | nih.gov |

Enhancement of Immune Cell Infiltration

A critical aspect of the TME is its immune cell composition. The CXCL12/CXCR4 axis often contributes to an immunosuppressive, or "cold," TME by retaining cytotoxic T lymphocytes (CTLs) in the bone marrow and preventing their infiltration into tumors. nih.gov By blocking CXCR4, Mavorixafor is hypothesized to mobilize immune cells, allowing them to travel to and penetrate the tumor, thereby converting the TME to an immunologically "hot" state that is more susceptible to anti-tumor immune responses. nih.govals-journal.com

This mechanism is supported by preclinical evidence from various solid tumor models using CXCR4 antagonists. nih.gov For instance, the related CXCR4 inhibitor AMD3100 has been shown in murine models of ovarian, glioblastoma, and pancreatic cancer to induce the infiltration of CD8+ T cells into tumors. nih.gov The development of Mavorixafor was built on the hypothesis that as an oral CXCR4 antagonist, it would favorably modulate the immune cell profile within the TME and increase the infiltration of crucial effector cells like CD8+ T-cells. nih.govresearchgate.net Mavorixafor's known ability to mobilize neutrophils and lymphocytes from the bone marrow into the bloodstream further supports its potential to enhance immune surveillance within the tumor landscape. als-journal.comnih.gov

| Modulation Effect | Underlying Mechanism | Anticipated Outcome in TME | Citation |

|---|---|---|---|

| Increased Immune Cell Mobilization | Blocks CXCR4-mediated retention of lymphocytes and neutrophils in the bone marrow. | Increases circulating counts of effector immune cells (e.g., neutrophils, lymphocytes). | als-journal.comnih.gov |

| Enhanced T-Cell Infiltration | Disrupts the CXCL12/CXCR4 signaling that prevents T-cell trafficking into tumors. | Increased infiltration of CD8+ cytotoxic T-cells into the tumor core. | nih.gov |

| Conversion to "Hot" TME | Increased presence of effector immune cells and inflammatory signals. | Creates a more favorable environment for anti-tumor immunity and response to immunotherapies. | nih.govresearchgate.net |

Structure Activity Relationships Sar and Medicinal Chemistry of Amd 070 Hydrochloride and Derivatives

Chemical Synthesis Approaches for AMD-070 and Analogs

The synthesis of Mavorixafor (B1662892), chemically known as (S)-N'-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine, has evolved to improve efficiency and yield for large-scale production. researchgate.netnih.gov

An early, convergent four-step synthetic route was developed that required only a single chromatographic purification step. researchgate.net This process involved novel reductive amination methods to couple the key intermediates. Specifically, it utilized a dehydrative imine formation followed by reduction with an attenuated borohydride (B1222165) reagent, such as zinc chloride and sodium borohydride. researchgate.net

More recently, a novel and more practical synthesis has been reported, which is notable for its use of different starting materials to enhance efficiency. acs.org This newer route starts with 8-chloro-5,6,7,8-tetrahydroquinoline (B170121) and 1,4-diaminobutane, a departure from the original use of 8-amino-5,6,7,8-tetrahydroquinoline and a protected aminobutyraldehyde. acs.orgnewdrugapprovals.org A key step in this improved synthesis is the resolution of (S)-8-(4-aminobutylamino)-5,6,7,8-tetrahydroquinoline using N-acetyl-L-leucine. acs.org Following this resolution, a one-pot synthesis is employed which involves protection, condensation, and subsequent hydrolysis to yield Mavorixafor. acs.org A significant advantage of this method is the ability to obtain the final product with high purity (>99.5%) through a simple salification step, thereby avoiding column chromatography. acs.org

Various patent literature also describes methods for synthesizing Mavorixafor and its intermediates, highlighting the ongoing innovation in its manufacturing process. google.comwipo.int These methods often focus on producing stable, easy-to-isolate salt forms of the compound and its precursors to improve yields in subsequent synthetic steps. google.com

Elucidation of Key Structural Features Essential for CXCR4 Antagonism

The potent antagonistic activity of Mavorixafor at the CXCR4 receptor is a direct result of its specific three-dimensional structure and the key chemical moieties that interact with the receptor's binding pocket. Structure-activity relationship (SAR) studies have been instrumental in identifying these essential features.

Mavorixafor is a positively charged molecule comprising three main structural components: a benzimidazole (B57391) ring, a tetrahydroquinoline ring, and a butylamine (B146782) chain. pnas.org Cryo-electron microscopy structures of CXCR4 in complex with Mavorixafor have provided detailed insights into its binding mode. pnas.org The molecule binds within the negatively charged orthosteric pocket of the CXCR4 receptor. pnas.org

The key interactions are as follows:

Tetrahydroquinoline Ring : This moiety occupies a lower position within the binding pocket. pnas.org The (S)-configuration of the chiral center at the 8-position of the tetrahydroquinoline ring is crucial for optimal activity. nih.gov

Benzimidazole Ring and Butylamine Chain : These parts of the molecule are situated in the upper portion of the binding pocket. pnas.org The benzimidazole ring primarily forms interactions with transmembrane helix 7 (TM7) of the receptor. pnas.org

Interaction with Key Residues : Mutagenesis studies have confirmed the importance of specific amino acid residues within CXCR4 for binding. Residues such as Trp94, Asp97, Asp262, and Glu288 are critical for the interaction with small-molecule antagonists like Mavorixafor. pnas.org The side chain of Trp94, in particular, demonstrates conformational plasticity, adopting different orientations when bound to different antagonists, which highlights the adaptability of the CXCR4 binding pocket. pnas.org

The development of Mavorixafor emerged from the redesign of earlier azamacrocyclic CXCR4 antagonists. nih.gov The goal was to create smaller, non-peptidic molecules that retained high potency and gained oral bioavailability. nih.govapexbt.com SAR studies were guided by inhibiting the replication of T-tropic (X4) HIV-1, which utilizes the CXCR4 receptor for cellular entry. nih.gov These studies led to the identification of Mavorixafor as a potent and selective antagonist, with an IC50 value of 13 nM in a CXCR4 binding assay. nih.govmedchemexpress.com Its selectivity is high, as it shows no significant activity against other chemokine receptors like CCR1, CCR2b, CCR4, CCR5, CXCR1, and CXCR2. medchemexpress.commedchemexpress.com

Lead Optimization Strategies and Development of Novel Series from AMD-070

The discovery of Mavorixafor was a result of a successful lead optimization campaign aimed at improving the drug-like properties of earlier CXCR4 antagonists. nih.gov The initial leads were often large, cyclic peptide-based molecules or macrocyclic compounds like AMD3100 (Plerixafor). acs.org While potent, these molecules had limitations, such as poor oral bioavailability.

The lead optimization strategy focused on several key aspects:

Reduction of Molecular Size and Peptidic Character : The transition from large azamacrocycles to smaller molecules like Mavorixafor was a critical step to achieve oral bioavailability. nih.gov

Systematic SAR Studies : Researchers systematically modified different parts of the lead compounds. An early lead from the program that led to Mavorixafor was optimized by exploring various heterocyclic replacements, which ultimately resulted in the benzimidazole moiety. nih.gov This led to a novel series of compounds with potent CXCR4 antagonism, measured by anti-HIV-1 activity and inhibition of calcium flux. nih.gov

Enhancing Pharmacokinetic Properties : A major goal was to develop compounds with good oral bioavailability. Pharmacokinetic studies in rats and dogs were integral to the optimization process, confirming the suitability of Mavorixafor for oral administration. nih.gov

Following the success of Mavorixafor, further research has explored the development of novel series derived from its scaffold. The understanding of its binding mode provides a structural basis for the rational design of new and potentially improved CXCR4 antagonists. pnas.org The plasticity of the CXCR4 binding pocket, particularly the movement of the Trp94 residue, suggests that diverse chemical structures can be accommodated, opening avenues for designing next-generation therapeutics targeting this receptor. pnas.org Efforts in this area aim to discover compounds with different pharmacological profiles or improved properties for treating a range of diseases, including various cancers and inflammatory conditions. als-journal.comnih.gov

Preclinical Efficacy of Amd 070 Hydrochloride in Disease Models

Anti-metastatic Effects in Preclinical Cancer Models

The CXCL12/CXCR4 axis is a critical mediator of tumor progression, influencing cell trafficking, proliferation, and survival. patsnap.com Mavorixafor's ability to disrupt this pathway has been extensively studied in preclinical cancer models, revealing its potential as an anti-metastatic agent.

Inhibition of Lung Metastasis (e.g., B88-SDF-1 cells in nude mice)

In preclinical studies, the oral administration of AMD-070 has been shown to significantly inhibit lung metastasis. nih.govspandidos-publications.com One key model utilized B88-SDF-1 oral cancer cells, which exhibit high levels of both SDF-1 (CXCL12) and its receptor, CXCR4, creating an autocrine loop that promotes cell motility and metastasis. spandidos-publications.com In nude mice injected with these cells, daily oral administration of AMD-070 resulted in a marked reduction in the formation of lung nodules. nih.govspandidos-publications.com This demonstrates the compound's potential to interfere with the metastatic cascade in vivo. While AMD-070 did not affect the anchorage-dependent growth of these cancer cells, it significantly suppressed their anchorage-independent growth, a hallmark of metastatic potential. spandidos-publications.comspandidos-publications.com

Table 1: Preclinical Efficacy of AMD-070 in a Lung Metastasis Model

| Model System | Cell Line | Key Findings |

|---|---|---|

| Nude Mice | B88-SDF-1 (Oral Cancer) | Daily oral administration of AMD-070 significantly inhibited lung metastasis. nih.govspandidos-publications.com |

| In Vitro | B88-SDF-1 (Oral Cancer) | Suppressed anchorage-independent growth, but not anchorage-dependent growth. spandidos-publications.comspandidos-publications.com |

Impact on Cancer Cell Migration and Invasion across Various Cell Lines (e.g., melanoma, oral cancer, pancreatic cancer)

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Preclinical research has consistently shown that AMD-070 effectively inhibits these processes across a variety of cancer cell lines. In studies with B88-SDF-1 oral cancer cells, AMD-070 significantly impaired cell motility in wound healing assays and reduced both migration and Matrigel invasion in Transwell chamber assays. spandidos-publications.com

Beyond oral cancer, the efficacy of AMD-070 has been observed in other malignancies. For instance, in melanoma, a cancer type where CXCR4 is frequently overexpressed, AMD-070 has been shown to abrogate the migration of melanoma cells towards CXCL12-secreting liver-resident myofibroblasts. spandidos-publications.comspandidos-publications.com Notably, in this model, AMD-070 was found to be significantly more effective than AMD3100 (Plerixafor), another CXCR4 antagonist. spandidos-publications.comspandidos-publications.com Furthermore, in pancreatic cancer models, treatment with AMD-070 has been demonstrated to overcome resistance to the chemotherapeutic agent gemcitabine. spandidos-publications.comspandidos-publications.com

Table 2: Effect of AMD-070 on Cancer Cell Migration and Invasion

| Cancer Type | Cell Line/Model | Key Findings |

|---|---|---|

| Oral Cancer | B88-SDF-1 | Significantly inhibited SDF-1/CXCR4-dependent cell migration and invasion. spandidos-publications.com |

| Melanoma | Preclinical Models | Abrogated melanoma cell migration towards CXCL12-secreting myofibroblasts. spandidos-publications.comspandidos-publications.com |

| Pancreatic Cancer | Preclinical Models | Overcame gemcitabine resistance. spandidos-publications.comspandidos-publications.com |

Preclinical Synergy with Conventional Anti-Cancer Agents (e.g., ibrutinib, venetoclax)

There is emerging preclinical evidence for the synergistic effects of Mavorixafor (B1662892) when combined with established anti-cancer therapies. In a preclinical study focused on Waldenström's macroglobulinemia, a rare B-cell malignancy, Mavorixafor was evaluated in combination with B-cell targeted therapies, including the BTK inhibitor ibrutinib and the BCL2 inhibitor venetoclax. The combination of Mavorixafor with these agents synergistically enhanced antitumor activity in the Waldenström's macroglobulinemia cells. This suggests that by disrupting the protective tumor microenvironment, Mavorixafor can increase the sensitivity of cancer cells to other targeted therapies.

Modulation of the Tumor Microenvironment to Enhance Immunotherapy in Preclinical Settings (e.g., melanoma models)

The tumor microenvironment (TME) plays a crucial role in cancer progression and response to immunotherapy. The CXCL12/CXCR4 axis is known to contribute to an immunosuppressive TME. Preclinical studies suggest that Mavorixafor can modulate the TME to be more favorable for an anti-tumor immune response. nih.govnih.gov In melanoma models, it has been hypothesized that disrupting CXCR4 signaling with Mavorixafor could increase the infiltration of CD8+ T-cells into the tumor. nih.gov This is significant because the presence of cytotoxic T-cells within the tumor is a key determinant of the efficacy of immune checkpoint inhibitors. By altering the immune cell profile within the TME, Mavorixafor may enhance the activity of immunotherapies like pembrolizumab. nih.govnih.gov

Antiviral Activity against T-tropic HIV-1 Strains in Preclinical Models

In addition to its anti-cancer properties, AMD-070 hydrochloride was initially developed as an antiviral agent. researchgate.netsemanticscholar.org The CXCR4 receptor serves as a co-receptor for T-tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1), facilitating viral entry into host T-cells. nih.gov By blocking this receptor, Mavorixafor effectively inhibits the replication of these viral strains.

Inhibition of Viral Replication in Cell Culture Systems (e.g., MT-4 cells, PBMCs, HOS cells)

The antiviral activity of AMD-070 has been robustly demonstrated in various in vitro cell culture systems. It is a potent inhibitor of the replication of the T-tropic HIV-1 NL4.3 strain in both MT-4 cells, a human T-cell leukemia line, and in peripheral blood mononuclear cells (PBMCs). medchemexpress.commedchemexpress.com The 50% inhibitory concentration (IC50) for AMD-070 in these cell types is in the low nanomolar range, highlighting its potent antiviral effect. medchemexpress.commedchemexpress.com

Furthermore, the antiviral activity of AMD-070 and its derivatives has been evaluated in Human Osteosarcoma (HOS) cells engineered to express human CXCR4, CCR5, and CD4. nih.gov These cells, when infected with the HIV-1 IIIB strain, serve as a model for CXCR4-mediated viral entry. Studies in this system have confirmed the inhibitory effects of AMD-070 on T-tropic HIV-1 replication. nih.gov

Table 3: In Vitro Antiviral Activity of AMD-070 Against T-tropic HIV-1 (NL4.3 Strain)

| Cell Line | IC50 (nM) |

|---|---|

| MT-4 Cells | 1-2 |

| PBMCs | 9-26 |

| HOS cells expressing hCXCR4/hCCR5/hCD4 | Activity Confirmed |

Suppression of gp120/CXCR4 Interaction and Cell Fusion

AMD-070 hydrochloride, also known as Mavorixafor, has demonstrated significant preclinical efficacy as a potent and selective antagonist of the CXCR4 chemokine receptor. nih.govmedchemexpress.com This activity is crucial in contexts where the interaction between CXCR4 and its ligands drives pathological processes, such as in the entry of T-tropic (X4) human immunodeficiency virus type 1 (HIV-1) into host cells. The viral envelope glycoprotein gp120 interacts with the CD4 receptor and subsequently the CXCR4 co-receptor on T-cells, initiating a conformational change that leads to membrane fusion and viral entry. nih.govnih.gov

Preclinical studies have established that AMD-070 effectively inhibits this critical interaction. By binding to CXCR4, AMD-070 blocks the binding of gp120, thereby preventing the fusion of viral and cellular membranes. Research has quantified this inhibitory activity, demonstrating that AMD-070 inhibits the replication of the T-tropic HIV-1 NL4.3 strain in both MT-4 cells and peripheral blood mononuclear cells (PBMCs) at nanomolar concentrations. nih.govmedchemexpress.com Specifically, the compound was identified as a potent and selective antagonist of CXCR4 with an IC50 value of 13 nM in a CXCR4 125I-SDF inhibition binding assay. nih.gov Further studies confirmed its potent anti-HIV-1 activity. nih.gov The effective inhibition of the gp120/CXCR4 interaction underscores the therapeutic potential of AMD-070 in preventing the propagation of X4-tropic HIV-1 strains. nih.govmedchemexpress.com

| Cell Line/System | Virus Strain | IC50 (nM) |

| MT-4 cells | HIV-1 (NL4.3) | 1-2 |

| PBMCs | HIV-1 (NL4.3) | 9-26 |

Investigation in Preclinical Models of Immune System Disorders (WHIM Syndrome Analogues)

WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome is a rare primary immunodeficiency disorder caused by gain-of-function mutations in the CXCR4 gene. tandfonline.comnih.gov This leads to an over-signaling of the CXCR4/CXCL12 pathway, resulting in the retention of mature neutrophils and other leukocytes in the bone marrow, a condition known as myelokathexis. tandfonline.comnih.gov This retention leads to chronic neutropenia and lymphopenia in the peripheral blood, increasing susceptibility to infections. nih.gov

Preclinical research utilizing a mouse model of WHIM syndrome, carrying the heterozygous Cxcr4+/1013 mutation, has been instrumental in evaluating the therapeutic potential of CXCR4 antagonism. nih.gov These mice exhibit profound peripheral blood leukopenia, mirroring the human condition. nih.gov The administration of an orally bioavailable CXCR4 antagonist, X4-185 (a compound analogous to Mavorixafor), in these WHIM-like mouse models has demonstrated the ability to correct many of the hallmark hematological abnormalities of the syndrome. nih.gov

Correction of Immune Cell Trafficking Abnormalities in WHIM-like Models

In preclinical studies using the Cxcr4+/1013 mouse model, CXCR4 antagonism has been shown to effectively correct the aberrant trafficking of immune cells. nih.gov These mice display significant reductions in circulating leukocytes, with lymphocytes, granulocytes, and monocytes being markedly lower than in wild-type mice. nih.gov Treatment with a CXCR4 antagonist successfully mobilized these retained immune cells from the bone marrow into the peripheral circulation. nih.gov

The correction of these trafficking abnormalities was observed across multiple leukocyte lineages. CXCR4 antagonism led to a normalization of circulating panleukopenia. nih.gov Furthermore, the treatment addressed aberrant T- and B-cell counts and frequencies in the spleen of these mice. nih.gov Specifically, it corrected the reduced numbers of CD8+ T-cells and restored the CD4/CD8 T-cell ratio, ameliorating the peripheral T-cell lymphopenia. nih.gov These findings provide strong preclinical evidence that blocking the overactive CXCR4 signaling can restore normal immune cell trafficking in a WHIM syndrome context. nih.gov

| Leukocyte Population | Effect of CXCR4 Antagonism in Cxcr4+/1013 Mice |

| Total Leukocytes | Corrected circulating leukopenia |

| Neutrophils | Mobilized from bone marrow |

| Lymphocytes | Ameliorated peripheral lymphopenia |

| T-cells (spleen) | Normalized aberrant counts and frequency |

| B-cells (spleen) | Corrected abnormal frequencies and numbers |

Effects on Myelokathexis-like Phenotypes in Preclinical Systems

The core pathology of WHIM syndrome, myelokathexis, is characterized by the retention of mature neutrophils in the bone marrow. tandfonline.com Preclinical investigations in WHIM-like mouse models have shown that AMD-070 hydrochloride effectively addresses this phenotype. nih.gov By antagonizing the hyperactive CXCR4 signaling, the compound facilitates the release of these sequestered neutrophils into the bloodstream. nih.gov

Studies in the Cxcr4+/1013 mouse model demonstrated that treatment with a CXCR4 antagonist mobilized functional neutrophils from the bone marrow without disrupting the normal process of granulopoiesis. nih.gov This indicates a targeted effect on the release mechanism rather than on the production of neutrophils. The correction of the myelokathexis-like phenotype in these preclinical models is a key indicator of the therapeutic potential of AMD-070 in treating the underlying cause of neutropenia in WHIM syndrome. nih.gov

Other Preclinical Therapeutic Explorations

Stem Cell Mobilization Research

The CXCR4/CXCL12 axis plays a critical role in the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow microenvironment. mdpi.com Consequently, CXCR4 antagonists have been investigated for their ability to mobilize HSPCs into the peripheral blood for collection and subsequent transplantation. mdpi.com

Preclinical studies have explored the potential of AMD-070 in this context. While the CXCR4 antagonist Plerixafor (AMD3100) is approved for this indication, research has also evaluated other molecules in this class. nih.gov In vivo studies in animal models have shown that while AMD-070 (referred to as AMD11070 in some studies) can induce the mobilization of HSPCs, its efficacy may differ from other CXCR4 antagonists. nih.gov One study indicated that while AMD11070 led to an increase of hematopoietic progenitor cells in the blood, the effect was less pronounced compared to Plerixafor. nih.gov This research highlights the nuanced structure-activity relationships among CXCR4 antagonists and their differential effects on stem cell mobilization in preclinical models. nih.gov

Addressing Mechanisms of Drug Resistance in Preclinical Oncology (e.g., in cancer cells)

The CXCR4/CXCL12 signaling pathway is also implicated in tumor progression, metastasis, and the development of drug resistance in various cancers. cancer.govfrontiersin.org The tumor microenvironment can protect cancer cells from the effects of chemotherapy, and CXCR4 signaling is a key mediator of this protective interaction. nih.gov Preclinical research has explored the use of AMD-070 to disrupt this axis and sensitize cancer cells to therapy.

In preclinical models of acute lymphoblastic leukemia (ALL), it has been shown that AMD-070 (referred to as AMD11070) can enhance the efficacy of conventional chemotherapy agents like cytarabine. nih.gov By mobilizing leukemic cells from the protective bone marrow niche into the peripheral circulation, AMD-070 makes them more accessible and vulnerable to the cytotoxic effects of chemotherapy. nih.gov Combination treatment with AMD11070 and vincristine was found to reduce the number of leukemic cells in extramedullary sites. nih.gov Furthermore, in other oncology research, Mavorixafor has been shown to increase the infiltration of CD8+ T-cells into the tumor microenvironment, suggesting a role in overcoming immune resistance. nih.govnih.gov These preclinical findings suggest that AMD-070 could be a valuable component of combination therapies to address mechanisms of drug resistance in oncology. nih.govnih.gov

| Preclinical Oncology Model | Therapeutic Combination | Observed Effect |

| Acute Lymphoblastic Leukemia (ALL) | AMD-070 (AMD11070) + Vincristine | Reduced leukemic cell numbers at extramedullary sites |

| Melanoma | Mavorixafor monotherapy | Increased CD8+ T-cell infiltration into the tumor microenvironment |

Preclinical Pharmacokinetics and Metabolism Adme of Amd 070 Hydrochloride

Absorption and Oral Bioavailability in Animal Models

Mavorixafor (B1662892) (also known as AMD-070) is an orally bioavailable antagonist of the CXCR4 receptor tandfonline.comresearchgate.net. Preclinical studies in animal models have demonstrated variable oral bioavailability across species. In comparative animal pharmacokinetic studies, mavorixafor exhibited significantly higher oral bioavailability in dogs compared to rats tandfonline.com. The bioavailability was reported to be 80% in dogs, whereas it was 22% in rats. This difference was also reflected in the clearance rate, which was lower in dogs (1.3 ml/min/kg) compared to rats (3.7 ml/min/kg) tandfonline.com. The half-life of the compound also differed between the two species, with a longer half-life of 9.9 hours observed in dogs versus 3.5 hours in rats tandfonline.com. In human studies, plasma concentrations of AMD-070 peaked approximately 1 to 2 hours after oral administration nih.gov.

| Species | Oral Bioavailability (%) | Half-life (h) | Clearance (ml/min/kg) |

|---|---|---|---|

| Rat | 22 | 3.5 | 3.7 |

| Dog | 80 | 9.9 | 1.3 |

Distribution Characteristics in Preclinical Systems

The distribution of mavorixafor has been evaluated in preclinical rodent models. A whole-body distribution study in BALB/c mice following single oral or intravenous (IV) administration showed that the highest concentrations of the compound were found in the liver and kidney fda.gov. Significant distribution was also observed in the spleen, bone marrow, heart, and skin. Conversely, distribution into the brain and cerebrospinal fluid was low compared to other tissues, suggesting limited penetration of the blood-brain barrier fda.gov. Studies were also conducted in rats using radiolabeled [14C] mavorixafor to assess tissue distribution fda.gov. In clinical studies with adults, the volume of distribution for mavorixafor was determined to be 768 L drugbank.com.

Metabolic Pathways and Enzyme Involvement (e.g., CYP3A4, CYP2D6)

In vitro studies have identified the primary metabolic pathways for mavorixafor. The compound is principally metabolized by the cytochrome P450 enzyme system in the liver drugbank.comdrugs.com. Specifically, CYP3A4 is the primary enzyme responsible for its metabolism, with CYP2D6 playing a lesser role drugbank.comdrugs.com. An in vitro study utilizing human liver microsomes (HLM) and recombinant human CYP isozymes was conducted to identify the specific CYP enzymes involved in mavorixafor's metabolism, confirming the roles of CYP3A4/5 and CYP2D6, among others fda.gov. Mavorixafor itself has been shown to be an inhibitor of CYP2D6 and, to a lesser extent, CYP3A4 nih.gov. This can lead to drug-drug interactions; for instance, co-administration of mavorixafor increased the plasma area under the curve (AUC) and maximum concentration (Cmax) of dextromethorphan, a known CYP2D6 substrate tandfonline.comnih.gov.

Excretion Pathways of the Compound and Metabolites

The elimination of mavorixafor and its metabolites occurs through both renal and fecal routes. Following a single oral dose of radiolabeled mavorixafor in humans, the majority of the administered dose was recovered in the feces. Approximately 61% of the administered radioactivity was found in feces, while 13.2% was recovered in the urine drugbank.comdrugs.com. Of the portion excreted renally, only about 3% was the unchanged parent compound drugs.com. This indicates that renal clearance is a minor excretion pathway for mavorixafor fda.gov. The primary route of elimination for the drug is through metabolism tandfonline.com.

Plasma Protein Binding Studies

In vitro studies have characterized the plasma protein binding of mavorixafor across various species. The compound is highly bound to plasma proteins, with the extent of binding varying between species fda.gov. In human plasma, mavorixafor is more than 93% bound to proteins drugbank.com. The binding was highest in monkey and human plasma, followed by dog, rat, and mouse plasma fda.gov. The unbound fraction of mavorixafor was observed to increase in a dose-related manner across all tested species fda.gov. The lower unbound fraction in humans compared to rats and dogs suggests potentially higher safety margins in humans based on exposure to the pharmacologically active unbound drug fda.gov.

| Species | Protein Binding (%) |

|---|---|

| Mouse | Data not specified, but lower than Dog |

| Rat | Data not specified, but lower than Dog |

| Dog | Data not specified, but lower than Human/Monkey |

| Monkey | >93 |

| Human | >93 |

Note: Specific percentages for mouse, rat, and dog were not detailed in the source material, only their relative binding compared to other species.

Analytical Methodologies for Research on Amd 070 Hydrochloride

Spectrophotometric Analysis (e.g., UV Spectroscopy)

Spectrophotometric analysis, particularly UV-Visible spectroscopy, serves as a fundamental technique for the qualitative and quantitative analysis of Mavorixafor (B1662892). This method is valuable for confirming the presence of the molecule and determining its concentration in solution.

Detailed Research Findings: In a typical UV spectroscopic method, standard solutions of Mavorixafor are prepared by dissolving the compound in a suitable solvent. ijhssm.org The UV spectrum is then recorded using a UV-visible spectrophotometer, typically scanning a wavelength range of 200–400 nm to identify the wavelength of maximum absorbance (λmax). ijhssm.org For Mavorixafor, characteristic absorbance maxima have been identified at 270 nm and 277 nm. caymanchem.com

A calibration curve is generated by plotting the absorbance values against a series of known concentrations of Mavorixafor standard solutions. ijhssm.org The linearity of this curve indicates the method's reliability for quantification. ijhssm.org This established curve is then used to determine the concentration of Mavorixafor in test samples. ijhssm.org The method's sensitivity is further defined by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). ijhssm.org For formal validation, parameters such as accuracy, precision, specificity, and reproducibility are assessed according to International Council for Harmonisation (ICH) guidelines. ijhssm.org UV spectroscopy is also a practical method for assessing the water solubility of the compound and its hydrochloride salts. rsc.org

UV Spectroscopic Parameters for Mavorixafor Analysis

| Parameter | Description | Source |

|---|---|---|

| Wavelength Range | 200 - 400 nm | ijhssm.org |

| Absorbance Maxima (λmax) | 270 nm, 277 nm | caymanchem.com |

| Application | Quantification, Purity Assessment, Solubility Studies | ijhssm.orgrsc.org |

| Validation | Validated for accuracy, precision, specificity, and reproducibility per ICH guidelines. | ijhssm.org |

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Mavorixafor, offering high resolution and sensitivity. It is particularly crucial for purity assessment and for measuring drug concentrations in biological matrices.

Detailed Research Findings: Reverse-Phase HPLC (RP-HPLC) is commonly employed for the analysis of Mavorixafor. One method utilized an Agilent Zorbax XDB C18 column (4.6 x 50 mm, 3.5 µm) with UV/Vis detection at 256 nm, which confirmed a purity of greater than 95%. researchgate.net Further analyses using both achiral and chiral HPLC methods have reported purities exceeding 99.5%. newdrugapprovals.org Commercial suppliers also verify the purity of Mavorixafor using HPLC, with reported values of 99.08%. selleckchem.com

For analyzing Mavorixafor concentrations in biological samples such as plasma and urine, HPLC is often coupled with mass spectrometry (HPLC-MS). nih.gov This combination provides enhanced sensitivity and selectivity, which is necessary for pharmacokinetic studies. nih.gov These HPLC methods are rigorously validated to assess linearity, precision, accuracy, selectivity, and stability to ensure reliable and reproducible results. nih.gov

HPLC Methods for Mavorixafor Analysis

| Technique | Column Details | Detection | Finding | Source |

|---|---|---|---|---|

| RP-HPLC | Agilent Zorbax XDB C18 (4.6 x 50 mm, 3.5 µm) | UV/Vis at 256 nm | Purity >95% | researchgate.net |

| Achiral and Chiral HPLC | Not specified | Not specified | Purity >99.5% | newdrugapprovals.org |

| HPLC | Not specified | Not specified | Purity 99.08% | selleckchem.com |

| HPLC-MS | Not specified | Mass Spectrometry (MS) | Determination of Mavorixafor concentrations in plasma and urine. | nih.gov |

Radioligand Binding Assays for Target Affinity Characterization

Radioligand binding assays are critical for determining the binding affinity of Mavorixafor to its specific molecular target, the C-X-C chemokine receptor 4 (CXCR4). These assays provide a quantitative measure of how strongly the compound interacts with the receptor.

Detailed Research Findings: Mavorixafor has been consistently identified as a potent and selective antagonist of CXCR4. nih.govprobechem.com The most frequently cited assay for this characterization is a competitive inhibition binding assay using the radiolabeled form of the natural ligand, Stromal Cell-Derived Factor-1α (SDF-1α). nih.govnih.gov In this assay, Mavorixafor competes with ¹²⁵I-SDF-1α for binding to the CXCR4 receptor. nih.gov

Across multiple studies, these assays have determined the half-maximal inhibitory concentration (IC₅₀) of Mavorixafor to be approximately 13 nM. selleckchem.comnih.govprobechem.comprobechem.commedchemexpress.commedchemexpress.com This low nanomolar IC₅₀ value indicates a high binding affinity for the CXCR4 receptor. The selectivity of Mavorixafor is demonstrated by its lack of significant binding activity to other related chemokine receptors, such as CCR1, CCR2b, CCR4, CCR5, CXCR1, and CXCR2, where IC₅₀ values are greater than 10 µM. caymanchem.comprobechem.com

Radioligand Binding Assay Findings for Mavorixafor

| Assay Type | Radioligand | Target Receptor | Result (IC₅₀) | Source |

|---|---|---|---|---|

| Competitive Inhibition Binding Assay | ¹²⁵I-SDF-1α | CXCR4 | 13 nM | selleckchem.comnih.govprobechem.comprobechem.commedchemexpress.commedchemexpress.com |

| Selectivity Panel | Not specified | CCR1, CCR2b, CCR4, CCR5, CXCR1, CXCR2 | >10 µM | caymanchem.comprobechem.com |

Cell-Based Assays for Functional Activity Quantification

Cell-based assays are indispensable for evaluating the functional consequences of Mavorixafor binding to the CXCR4 receptor. These assays measure the compound's ability to inhibit the biological processes mediated by the receptor's activation, thereby confirming its antagonistic activity.

Detailed Research Findings: The functional antagonism of Mavorixafor has been demonstrated across a range of cell-based assays that measure downstream effects of CXCR4 signaling.

Chemotaxis and Calcium Mobilization: Mavorixafor effectively inhibits the chemotaxis (directed cell migration) of CCRF-CEM T cells towards the CXCR4 ligand, CXCL12, with an IC₅₀ of 19 nM. caymanchem.com It also blocks CXCL12-mediated calcium flux, a key second messenger signaling event, in CCRF-CEM cells and in cells engineered to express WHIM syndrome-associated CXCR4 mutants. tandfonline.comresearchgate.net

Inhibition of HIV-1 Replication: As CXCR4 is a co-receptor for T-tropic (X4) HIV-1 entry into host cells, the antiviral activity of Mavorixafor is a key functional measure. It potently inhibits the replication of the T-tropic HIV-1 NL4.3 strain in various cell lines. The reported IC₅₀ values are as low as 1-2 nM in MT-4 cells and 9-26 nM in peripheral blood mononuclear cells (PBMCs). caymanchem.comnih.govmedchemexpress.com

Inhibition of Downstream Signaling: In T lymphocytes from patients with WHIM syndrome, which exhibit hyperactive CXCR4 signaling, in-vitro pretreatment with Mavorixafor was shown to inhibit CXCL12-induced phosphorylation of ERK and AKT, which are key components of downstream signaling pathways. researchgate.netresearchgate.net

Functional Activity of Mavorixafor in Cell-Based Assays

| Assay | Cell Line/Type | Stimulus | Measured Effect | Result (IC₅₀) | Source |

|---|---|---|---|---|---|

| Chemotaxis Assay | CCRF-CEM T cells | CXCL12 | Inhibition of cell migration | 19 nM | caymanchem.com |

| Calcium Flux Assay | CCRF-CEM cells | CXCL12 | Inhibition of calcium mobilization | - | tandfonline.com |

| Calcium Flux Assay | Cf2Th cells with CXCR4 mutants | CXCL12 | Inhibition of calcium mobilization | - | tandfonline.com |

| HIV-1 Replication Assay | MT-4 cells | HIV-1 NL4.3 | Inhibition of viral replication | 1 - 2 nM | caymanchem.comnih.govmedchemexpress.com |

| HIV-1 Replication Assay | PBMCs | HIV-1 NL4.3 | Inhibition of viral replication | 9 - 26 nM | caymanchem.comnih.govmedchemexpress.com |

| Cell Fusion Assay | CHO-K1 cells expressing gp120 | - | Inhibition of cell fusion | 1.5 nM | caymanchem.com |

Emerging Research Frontiers and Future Directions for Amd 070 Hydrochloride

Elucidating Complex Interplay of CXCR4 with Other Receptors (e.g., CXCR7)

The biological functions of the CXCL12 chemokine are not mediated by CXCR4 alone. Another receptor, CXCR7 (also known as ACKR3), also binds CXCL12 and is often co-expressed with CXCR4. researchgate.net CXCR4 and CXCR7 can form homodimers or heterodimers, and this complex formation can alter signaling outcomes. researchgate.netaacrjournals.org While CXCR4 primarily signals through G-proteins, CXCR7 signaling is mediated by β-arrestin. aacrjournals.org The heterodimerization of CXCR4 and CXCR7 can prevent CXCR4 from activating Gαi proteins, suggesting a modulatory role for CXCR7 over CXCR4 function. nih.gov

Recent studies in human macrophages have shown that the expression of both CXCR4 and CXCR7 can be induced by P2Y11/IL-1R signaling. nih.gov Intriguingly, the use of CXCR4 antagonists, including Mavorixafor (B1662892), was found to be effective in this system, indicating a complex regulatory feedback loop. nih.gov Future preclinical research is focused on dissecting how Mavorixafor affects the signaling output of CXCR4/CXCR7 heterodimers. Understanding this interplay is crucial, as it could explain cell-specific responses to Mavorixafor and guide its therapeutic application in diseases where both receptors are implicated, such as in certain cancers. researchgate.netnih.gov For instance, in some cancers, CXCR7 is highly expressed on the tumor-associated vasculature and contributes to the invasive capabilities of cancer cells. nih.gov

Further Characterization of Allosteric Modulation Mechanisms and Structural Dynamics

Mavorixafor is classified as an allosteric inhibitor of CXCR4. nih.gov High-resolution structural studies, including cryo-electron microscopy, have provided significant insights into how Mavorixafor binds to the CXCR4 receptor. These studies reveal that Mavorixafor, a positively charged molecule, occupies the negatively charged orthosteric pocket of CXCR4. nih.gov The binding involves a benzimidazole (B57391) ring, a tetrahydroquinoline ring, and a butylamine (B146782) chain, with the benzimidazole ring primarily interacting with the transmembrane helix 7 (TM7). nih.gov

Further research is aimed at understanding the structural dynamics of this interaction. A key area of investigation is how the binding of Mavorixafor at its allosteric site induces conformational changes in the receptor that prevent the binding and signaling of the natural ligand, CXCL12. The plasticity of the CXCR4 binding pocket, highlighted by the distinct conformations observed with different antagonists, is a critical aspect of this research. nih.govresearchgate.net Deeper knowledge of these allosteric mechanisms and structural dynamics will be instrumental in the rational design of next-generation CXCR4 antagonists with improved potency, selectivity, and pharmacokinetic profiles.

Development of Advanced Preclinical Models for Enhanced Disease Mimicry

The development of clinically relevant preclinical models is paramount for accurately predicting the therapeutic potential of Mavorixafor. For WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, a rare primary immunodeficiency caused by gain-of-function mutations in the CXCR4 gene, mouse models carrying these mutations have been instrumental. nih.govfrontiersin.org For example, a mouse model with the heterozygous Cxcr41013 mutation exhibits the profound peripheral blood leukopenia seen in patients. frontiersin.org Studies using this model have demonstrated that an orally bioavailable CXCR4 antagonist can correct circulating leukopenia and mobilize functional neutrophils without disrupting granulopoiesis in the bone marrow. frontiersin.org These models allow for detailed investigation into the effects of CXCR4 antagonism on leukocyte trafficking and distribution in primary and secondary lymphoid organs, providing a more comprehensive understanding of the drug's in vivo effects. frontiersin.org

In oncology, patient-derived xenograft (PDX) models are increasingly being used. preclinicalpivot.org These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity and microenvironment of human cancers. The Pediatric Preclinical Testing Consortium (PPTC) has utilized PDX models of high-risk acute lymphoblastic leukemia (ALL) to test CXCR4 inhibitors. preclinicalpivot.org These advanced preclinical models are crucial for evaluating Mavorixafor's efficacy, both as a monotherapy and in combination with other agents, in a setting that more closely mimics human disease.

Exploration of Novel Combination Therapies in Preclinical Settings

A significant area of ongoing preclinical research is the exploration of Mavorixafor in combination with other therapeutic agents, particularly in oncology. The rationale is that by blocking the CXCR4/CXCL12 axis, Mavorixafor can disrupt the protective tumor microenvironment and sensitize cancer cells to other treatments. patsnap.comaacrjournals.org

Preclinical in vitro studies have shown that Mavorixafor can enhance the apoptotic effects of the Bruton tyrosine kinase (BTK) inhibitor ibrutinib and the BCL-2 inhibitor venetoclax in various B-cell lymphoma cell lines. aacrjournals.org This enhanced apoptosis was observed in models of diffuse large B-cell lymphoma (DLBCL), chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and mantle cell lymphoma (MCL). aacrjournals.org Furthermore, in co-culture models with bone marrow stromal cells, which mimic the protective niche, Mavorixafor was able to overcome the reduced sensitivity of lymphoma cells to ibrutinib and venetoclax. aacrjournals.org

In solid tumors, preclinical xenograft models have shown that the combination of Mavorixafor with the tyrosine kinase inhibitor (TKI) axitinib resulted in greater than additive antitumor activity. x4pharma.com These preclinical findings have paved the way for clinical trials investigating Mavorixafor in combination with axitinib in clear cell renal cell carcinoma, pembrolizumab in melanoma, and ibrutinib in Waldenström's macroglobulinemia. nih.govx4pharma.combiospace.com

| Combination Agent | Cancer Type (Model) | Key Preclinical Finding | Reference |

|---|---|---|---|

| Ibrutinib | B-cell lymphomas (in vitro) | Enhanced apoptosis of lymphoma cells. | aacrjournals.org |

| Venetoclax | B-cell lymphomas (in vitro) | Increased apoptosis and overcame stromal-mediated resistance. | aacrjournals.org |

| Axitinib | Renal Cell Carcinoma (xenograft) | Greater than additive antitumor activity. | x4pharma.com |

| Vincristine, Dexamethasone, L-asparaginase (VXL) | Acute Lymphoblastic Leukemia (PDX) | Enhanced efficacy of standard-of-care chemotherapy. | preclinicalpivot.org |

Expanded Role in Modulating the Tumor Microenvironment and Anti-Tumor Immune Responses

The CXCR4/CXCL12 axis is a key regulator of the tumor microenvironment (TME), often contributing to an immunosuppressive landscape. nih.govnih.gov High levels of CXCL12 in the TME can prevent the infiltration of effector T cells while attracting immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). nih.gov Preclinical and clinical studies are actively investigating Mavorixafor's ability to remodel the TME to favor a more robust anti-tumor immune response.

In murine solid tumor models, CXCR4 antagonists have been shown to induce the infiltration of CD8+ T cells into tumors. nih.gov This is a critical step for an effective anti-tumor immune response. Clinical studies with Mavorixafor in melanoma patients have confirmed these preclinical findings, showing that treatment with Mavorixafor alone increased CD8+ T-cell infiltration and levels of granzyme B, a key effector molecule of cytotoxic T cells. nih.gov This modulation of the TME is thought to sensitize tumors to immune checkpoint inhibitors. nih.govnih.gov The combination of a CXCR4 antagonist with a PD-1 blockade has shown promise in enhancing anti-tumor immune responses in patients who were previously unresponsive to checkpoint inhibitors alone. researchgate.netmdpi.com

| Biomarker/Cell Type | Effect of Mavorixafor | Therapeutic Implication | Reference |

|---|---|---|---|

| CD8+ T-cells | Increased infiltration into the tumor | Enhances cytotoxic anti-tumor response | nih.gov |

| Granzyme B | Increased levels in the tumor | Indicates greater cytotoxic T-cell activity | nih.gov |

| Myeloid-Derived Suppressor Cells (MDSCs) | Reduced infiltration (inferred from preclinical models) | Decreases immunosuppression in the TME | nih.gov |

| Regulatory T-cells (Tregs) | Reduced infiltration (inferred from preclinical models) | Alleviates suppression of effector T-cells | nih.gov |

Investigating Mechanisms of Potential Drug Resistance at the Preclinical Level

As with any targeted therapy, the potential for drug resistance is a critical area of investigation. While clinical data on resistance to Mavorixafor is limited, preclinical research is beginning to explore potential mechanisms. One proposed mechanism of tolerance to CXCR4 antagonists like plerixafor involves the inhibition of the arrestin-mediated endocytosis pathway. frontiersin.org Agents that selectively inhibit G-protein signaling while sparing arrestin function may have the potential to increase the efficacy of CXCR4-mediated chemosensitization. frontiersin.org

Another aspect of resistance is mediated by the tumor microenvironment. Preclinical studies have shown that the interaction between acute lymphoblastic leukemia (ALL) cells and stromal cells in the bone marrow can confer drug resistance. dovepress.com Disrupting this crosstalk with a CXCR4 antagonist has been shown to reverse this protective effect and re-sensitize leukemia cells to chemotherapy. dovepress.com Similarly, in in vitro models of B-cell lymphomas, co-culture with bone marrow stromal cells reduced the sensitivity of the cancer cells to ibrutinib and venetoclax, a phenomenon that was overcome by the addition of Mavorixafor. aacrjournals.org Further preclinical studies are needed to investigate intrinsic resistance mechanisms within cancer cells, such as secondary mutations in the CXCR4 gene or upregulation of bypass signaling pathways.

Q & A

Q. What in vitro assays are recommended to evaluate the CXCR4 antagonistic activity of AMD-070 hydrochloride?